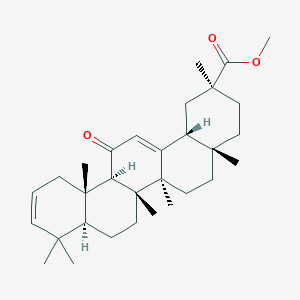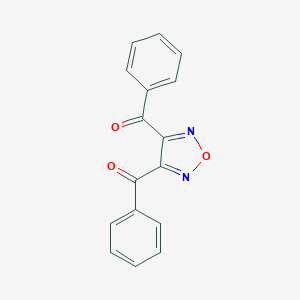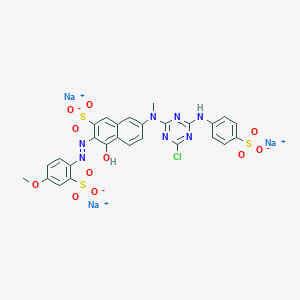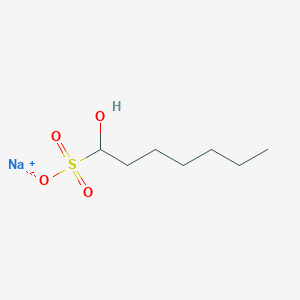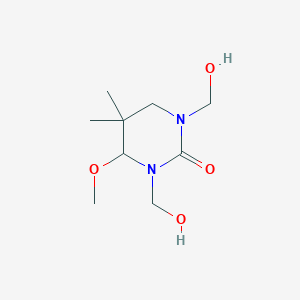
Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one, also known as THP, is a synthetic compound that has gained significant attention in the scientific community due to its unique properties. THP is a cyclic acetal that is used in various fields of research, including organic chemistry, biochemistry, and pharmacology. In
科学研究应用
Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been extensively studied for its potential applications in various fields of research. In organic chemistry, Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one is used as a protecting group for alcohols and amines. In biochemistry and pharmacology, Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been investigated for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. Additionally, Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been shown to have anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various diseases.
作用机制
The mechanism of action of Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one is not yet fully understood. However, it is believed that Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one forms stable complexes with various drugs, allowing for controlled drug release. Additionally, Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
生化和生理效应
Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects. Additionally, Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has been shown to have a low toxicity profile, making it a promising candidate for further research.
实验室实验的优点和局限性
One of the main advantages of using Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one in lab experiments is its ability to form stable complexes with various drugs, allowing for controlled drug release. Additionally, Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one has a low toxicity profile, making it a safe compound to work with. However, Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one is relatively expensive and can be difficult to synthesize in large quantities, limiting its widespread use in research.
未来方向
There are several future directions for research on Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one. One area of interest is the development of Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one-based drug delivery systems for the treatment of various diseases. Additionally, further investigation into the mechanism of action of Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one is needed to fully understand its potential therapeutic effects. Finally, the synthesis of Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one in large quantities and at a lower cost would allow for more widespread use in research.
合成方法
The synthesis of Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one involves a multistep process that begins with the reaction of formaldehyde and acetone. The resulting product is then subjected to a cyclization reaction with urea to form the Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one compound. The synthesis of Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one is a relatively straightforward process that can be carried out in a laboratory setting using standard organic chemistry techniques.
属性
CAS 编号 |
13747-12-1 |
|---|---|
产品名称 |
Tetrahydro-1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1H-pyrimidin-2-one |
分子式 |
C9H18N2O4 |
分子量 |
218.25 g/mol |
IUPAC 名称 |
1,3-bis(hydroxymethyl)-4-methoxy-5,5-dimethyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C9H18N2O4/c1-9(2)4-10(5-12)8(14)11(6-13)7(9)15-3/h7,12-13H,4-6H2,1-3H3 |
InChI 键 |
VGBDEALNUKLDKK-UHFFFAOYSA-N |
SMILES |
CC1(CN(C(=O)N(C1OC)CO)CO)C |
规范 SMILES |
CC1(CN(C(=O)N(C1OC)CO)CO)C |
其他 CAS 编号 |
13747-12-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



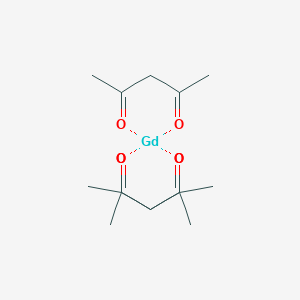
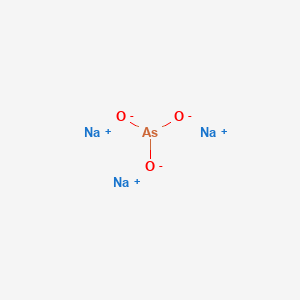
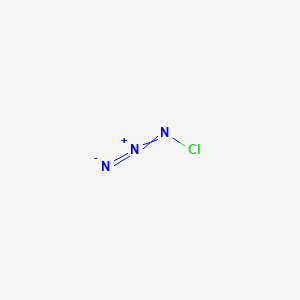

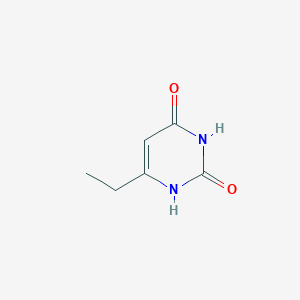
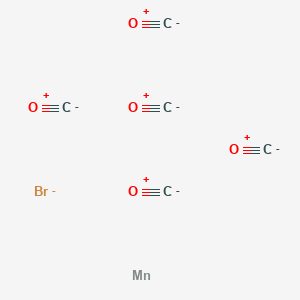
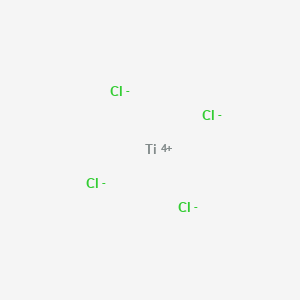
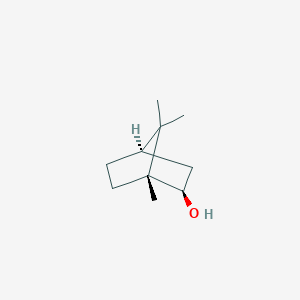
![Methyl 3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B83187.png)
